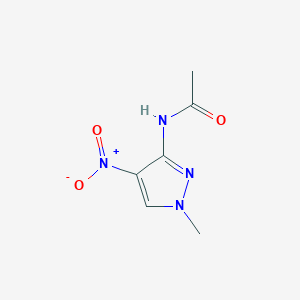
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide is a nitrogen-containing heterocyclic compound It is part of the pyrazole family, which is known for its diverse chemical properties and applications This compound is characterized by the presence of an acetamido group, a methyl group, and a nitro group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-4-nitropyrazol-3-YL)acetamide typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1-methylpyrazole using a mixture of nitric acid and sulfuric acid . This reaction introduces the nitro group at the 4-position of the pyrazole ring. The acetamido group can be introduced through subsequent acylation reactions.
Industrial Production Methods
In industrial settings, continuous-flow processes are often employed for the synthesis of nitropyrazoles. These processes involve the continuous nitration, quenching, neutralization, extraction, and separation of the desired product . This method offers advantages such as higher yields, improved purity, and increased productivity compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the pyrazole ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the nitro group can also facilitate nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to reduce the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Electrophilic and nucleophilic substitution reactions can yield various substituted pyrazoles.
Aplicaciones Científicas De Investigación
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-4-nitropyrazol-3-YL)acetamide is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitropyrazole: Similar in structure but lacks the acetamido and methyl groups.
1-Methyl-4-nitropyrazole: Similar but lacks the acetamido group.
1,3-Dimethyl-4-nitropyrazole: Contains an additional methyl group compared to N-(1-Methyl-4-nitropyrazol-3-YL)acetamide.
Uniqueness
This compound is unique due to the presence of both the acetamido and nitro groups on the pyrazole ring.
Propiedades
Número CAS |
141853-26-1 |
|---|---|
Fórmula molecular |
C6H8N4O3 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
N-(1-methyl-4-nitropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4(11)7-6-5(10(12)13)3-9(2)8-6/h3H,1-2H3,(H,7,8,11) |
Clave InChI |
IEEQTDOZDRTVQP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C=C1[N+](=O)[O-])C |
SMILES canónico |
CC(=O)NC1=NN(C=C1[N+](=O)[O-])C |
Sinónimos |
Acetamide, N-(1-methyl-4-nitro-1H-pyrazol-3-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















